sodium 1-(4-bromopyridin-2-yl)cyclobutane-1-carboxylate
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Overview
Description
Sodium 1-(4-bromopyridin-2-yl)cyclobutane-1-carboxylate is an organic compound with the molecular formula C10H9BrNNaO2 This compound features a cyclobutane ring substituted with a carboxylate group and a bromopyridinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 1-(4-bromopyridin-2-yl)cyclobutane-1-carboxylate typically involves the reaction of 4-bromopyridine with cyclobutanecarboxylic acid under specific conditions. The reaction may be catalyzed by a base such as sodium hydroxide, which facilitates the formation of the sodium salt of the carboxylate group.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced chemical engineering techniques.
Types of Reactions:
Substitution Reactions: The bromine atom in the pyridinyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction:
Cycloaddition Reactions: The cyclobutane ring may participate in cycloaddition reactions under certain conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridinyl derivatives.
Scientific Research Applications
Chemistry: Sodium 1-(4-bromopyridin-2-yl)cyclobutane-1-carboxylate is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development. Its structural features allow for the exploration of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and specialty chemicals.
Mechanism of Action
The exact mechanism of action for sodium 1-(4-bromopyridin-2-yl)cyclobutane-1-carboxylate is not well-defined. its reactivity is largely influenced by the presence of the bromopyridinyl moiety and the cyclobutane ring. The bromine atom can act as a leaving group in substitution reactions, while the cyclobutane ring can undergo strain-induced transformations.
Comparison with Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridinyl moiety and exhibit similar reactivity in substitution reactions.
3-Bromoimidazo[1,2-a]pyridines: These compounds also contain a bromopyridinyl group and participate in similar chemical reactions.
Uniqueness: Sodium 1-(4-bromopyridin-2-yl)cyclobutane-1-carboxylate is unique due to the presence of the cyclobutane ring, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
sodium;1-(4-bromopyridin-2-yl)cyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2.Na/c11-7-2-5-12-8(6-7)10(9(13)14)3-1-4-10;/h2,5-6H,1,3-4H2,(H,13,14);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCZHFYVTZYXMI-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=NC=CC(=C2)Br)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrNNaO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.08 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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